mRR Inhibitory Potency: Octahydropyranopyrrole Scaffold vs. Tetrahydropyran Scaffold and Linear Peptide Control
In a head-to-head comparison within the same study, the octahydropyranopyrrole-based inhibitor (−)-14 demonstrated an IC₅₀ of 40–50 µM against mammalian ribonucleotide reductase (mRR), representing approximately 2-fold lower potency than the linear heptapeptide P7 (IC₅₀ = 20 µM). Critically, the earlier tetrahydropyran-based inhibitor 2 was 20-fold less potent than P7, and simplified pyran mimetics 3a and 3b exhibited little or no inhibitory activity. The octahydropyranopyrrole scaffold thus rescued inhibitory activity from near-complete loss observed with the monocyclic tetrahydropyran system [1].
| Evidence Dimension | mRR inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 40–50 µM (octahydropyranopyrrole inhibitor (−)-14) |
| Comparator Or Baseline | Linear heptapeptide P7: 20 µM; Tetrahydropyran inhibitor 2: ~400 µM (20× less potent than P7); Pyran mimetics 3a/3b: little or no activity |
| Quantified Difference | Octahydropyranopyrrole (−)-14 is ~2-fold less potent than P7; tetrahydropyran 2 is ~20-fold less potent than P7. Octahydropyranopyrrole scaffold provides an estimated ≥10-fold potency advantage over the tetrahydropyran scaffold. |
| Conditions | mRR enzyme inhibition assay using FTLDADF-Sepharose affinity column method; R1 subunit binding competition format. |
Why This Matters
This demonstrates that the octahydropyranopyrrole scaffold is uniquely capable of recapitulating the β-turn conformation required for mRR inhibition among pyran-based mimetics, directly informing scaffold selection in oncology drug discovery programs.
- [1] Fuertes, M. J.; Kaur, J.; Deb, P.; Cooperman, B. S.; Smith, A. B., III. Design, synthesis, and evaluation of octahydropyranopyrrole-based inhibitors of mammalian ribonucleotide reductase. Bioorg. Med. Chem. Lett. 2005, 15 (23), 5146–5149. View Source
